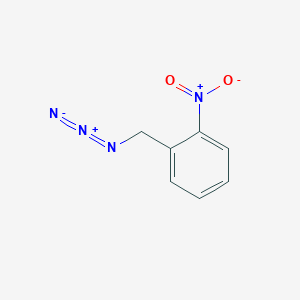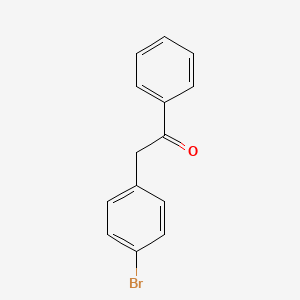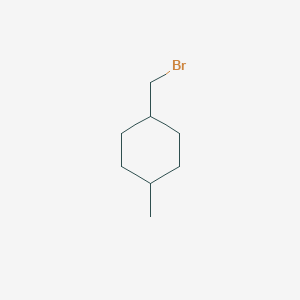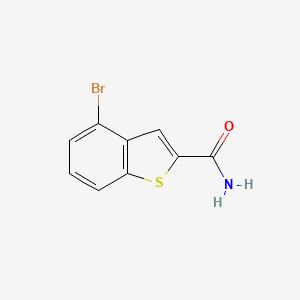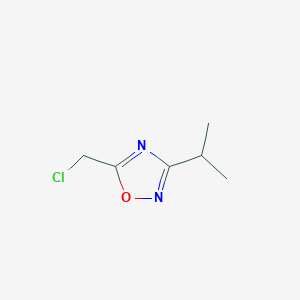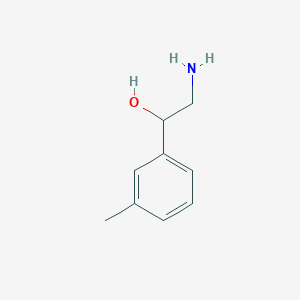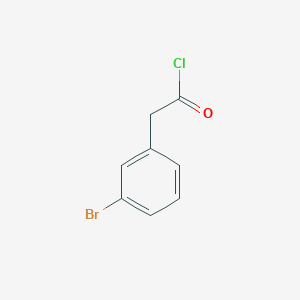![molecular formula C14H10BrClO B1282821 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone CAS No. 613-34-3](/img/structure/B1282821.png)
2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone” is a chemical compound with the CAS Number: 613-34-3. It has a molecular weight of 309.59 . The IUPAC name for this compound is 2-bromo-1-(4’-chloro [1,1’-biphenyl]-4-yl)ethanone .
Molecular Structure Analysis
The InChI code for “2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone” is 1S/C14H10BrClO/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone” has a molecular weight of 309.59 . More specific physical and chemical properties were not found in the available data.Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates
2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its bromine and ketone functional groups make it a versatile precursor for constructing complex molecules through reactions such as nucleophilic acyl substitution and cross-coupling.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of biaryl structures which are prevalent in many organic molecules, including natural products and active pharmaceutical ingredients . Its reactivity allows for the introduction of various substituents, enabling the creation of diverse chemical entities.
Material Science
In material science, 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone can be used to modify surface properties of materials or as a starting material for the synthesis of organic compounds with specific electronic properties . This is particularly relevant in the development of new polymers and coatings with tailored functionalities.
Analytical Chemistry
The compound’s distinct spectroscopic properties enable its use as a standard or reference material in analytical methods such as HPLC and NMR spectroscopy . It helps in the calibration of instruments and validation of analytical procedures, ensuring accuracy and precision in chemical analysis.
Agrochemical Research
While direct applications in agrochemical research are not widely reported, the chemical structure of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone suggests potential utility in the synthesis of novel agrochemicals . Its halogenated aromatic rings could be explored for activity against pests and plant diseases.
Biochemistry
In biochemistry, halogenated compounds like 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone are often studied for their interactions with biological macromolecules . They can serve as probes to understand protein-ligand interactions or as inhibitors to modulate enzyme activities.
Propiedades
IUPAC Name |
2-bromo-1-[4-(4-chlorophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZSDYKJTTXNDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543134 |
Source


|
| Record name | 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone | |
CAS RN |
613-34-3 |
Source


|
| Record name | 2-Bromo-1-(4′-chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

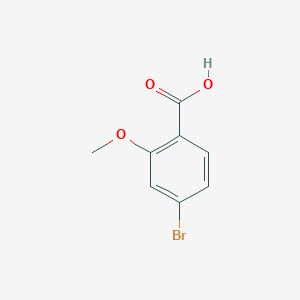
![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)
